molecular formula C15H22N2O2 B7586348 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide

2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide

Cat. No. B7586348
M. Wt: 262.35 g/mol
InChI Key: HUZMKKINXGVTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMMA is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide acts on the central nervous system by binding to opioid receptors, which are involved in the regulation of pain, mood, and addiction. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have a higher affinity for mu-opioid receptors than other opioid receptors, which may contribute to its analgesic effects. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide also has an inhibitory effect on the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have analgesic, anti-inflammatory, and anti-addictive effects in animal models. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has also been shown to have a sedative effect, which may contribute to its potential as a pain-relieving drug. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has several advantages for use in lab experiments, including its ability to bind to opioid receptors and its low toxicity profile. However, 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has some limitations, including its limited solubility in water and its potential for oxidation and degradation over time.

Future Directions

There are several potential future directions for research on 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide. One area of research could focus on the development of new pain-relieving drugs based on 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide. Another area of research could focus on the effects of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide on the central nervous system, including its potential as a treatment for addiction. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide, including its metabolism and excretion in the body.

Synthesis Methods

2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide can be synthesized using various methods, including the reaction of 2-(2,5-dimethylphenyl)-5-methylmorpholine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-(2,5-dimethylphenyl)-5-methylmorpholine with acetyl chloride in the presence of a base. The yield and purity of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide can be improved by using different solvents, reaction temperatures, and reaction times.

Scientific Research Applications

2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been used in various scientific research applications, including the development of novel drugs and the study of the central nervous system. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain-relieving drugs. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has also been used to study the effects of opioids on the central nervous system, as it has been shown to bind to opioid receptors.

properties

IUPAC Name

2-[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-4-5-11(2)13(6-10)14-7-17(8-15(16)18)12(3)9-19-14/h4-6,12,14H,7-9H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZMKKINXGVTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1CC(=O)N)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide

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